molecular formula C14H17N5O3 B11063200 ethyl {3,5-dimethyl-4-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3,5-dimethyl-4-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11063200
M. Wt: 303.32 g/mol
InChI Key: AKADZFLLVUXCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves the reaction of 3,5-dimethyl-4-amino-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-(pyrazine-2-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C14H17N5O3/c1-4-22-12(20)8-19-10(3)13(9(2)18-19)17-14(21)11-7-15-5-6-16-11/h5-7H,4,8H2,1-3H3,(H,17,21)

InChI Key

AKADZFLLVUXCMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=NC=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.